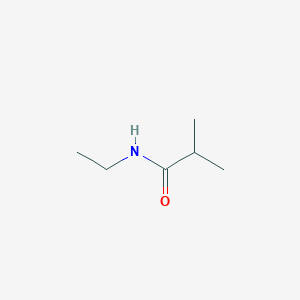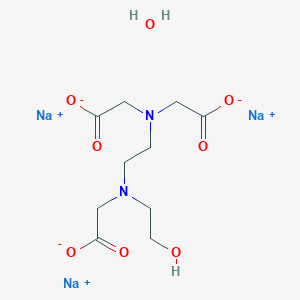
N-エチル-2-メチルプロパンアミド
概要
説明
N-ethyl-2-methylpropanamide: is an organic compound with the molecular formula C6H13NO . It is a secondary amide, characterized by the presence of an ethyl group attached to the nitrogen atom and a methyl group attached to the carbon atom adjacent to the carbonyl group. This compound is known for its applications in various chemical reactions and industrial processes.
科学的研究の応用
Chemistry: N-ethyl-2-methylpropanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, N-ethyl-2-methylpropanamide is utilized in the study of enzyme-substrate interactions and protein-ligand binding. Its structural properties make it a valuable tool in understanding biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its amide functionality is a key feature in the synthesis of bioactive molecules with therapeutic properties.
Industry: N-ethyl-2-methylpropanamide is employed in the production of polymers, resins, and coatings. Its chemical stability and reactivity make it suitable for use in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions:
Amidation Reaction: N-ethyl-2-methylpropanamide can be synthesized through the amidation of 2-methylpropanoic acid with ethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid, followed by the addition of ethylamine to form the amide.
Direct Amidation: Another method involves the direct amidation of 2-methylpropanoic acid with ethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of N-ethyl-2-methylpropanamide often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and coupling agents is common to facilitate the amidation process and ensure high purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: N-ethyl-2-methylpropanamide can undergo oxidation reactions to form corresponding carboxylic acids or nitriles. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of N-ethyl-2-methylpropanamide can yield primary amines. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups. Reagents like alkyl halides or acyl chlorides are commonly employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Carboxylic acids, nitriles
Reduction: Primary amines
Substitution: Various substituted amides
作用機序
The mechanism of action of N-ethyl-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
N-methylpropanamide: Similar in structure but lacks the ethyl group on the nitrogen atom.
N-ethylpropanamide: Similar but lacks the methyl group on the carbon adjacent to the carbonyl group.
N-ethyl-N-methylpropanamide: Contains both ethyl and methyl groups on the nitrogen atom.
Uniqueness: N-ethyl-2-methylpropanamide is unique due to the presence of both an ethyl group on the nitrogen atom and a methyl group on the carbon adjacent to the carbonyl group. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable in various applications.
特性
IUPAC Name |
N-ethyl-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-4-7-6(8)5(2)3/h5H,4H2,1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLQCNJDXCGKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















